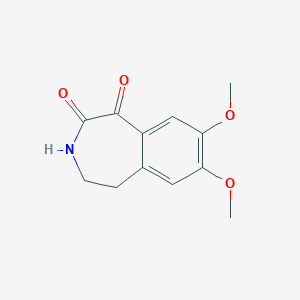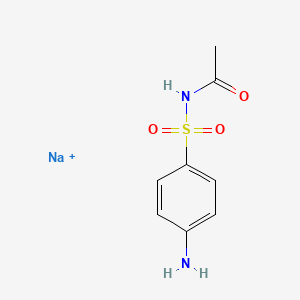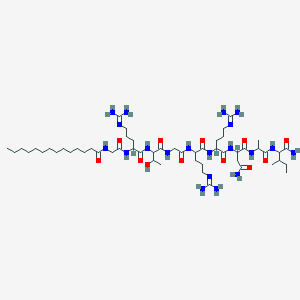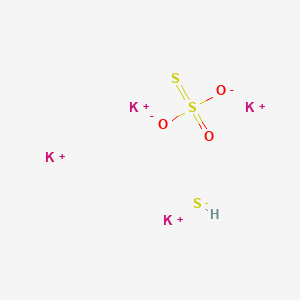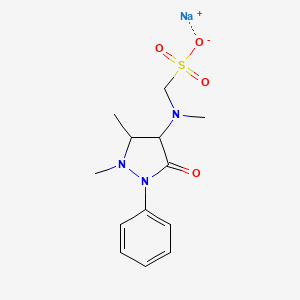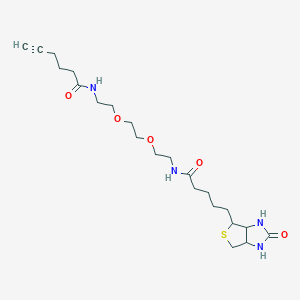![molecular formula C35H61N3O9 B13399313 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enniatin A1 is a natural compound belonging to the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species fungi. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects . Enniatin A1 has garnered significant interest due to its potent bactericidal activity against Mycobacterium tuberculosis .
Preparation Methods
Enniatin A1 is primarily isolated from Fusarium species fungi. The synthetic route typically involves the formal cyclocondensation of one N-methyl-L-valine and two N-methyl-L-isoleucine units . Industrial production methods focus on optimizing the fermentation conditions of Fusarium species to maximize the yield of enniatin A1 .
Chemical Reactions Analysis
Enniatin A1 undergoes various chemical reactions, including:
Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.
Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enniatin A1 has a wide range of scientific research applications:
Mechanism of Action
Enniatin A1 exerts its effects by disrupting calcium homeostasis within cells. It induces calcium influx through store-operated channels and affects mitochondrial function by producing the opening of the mitochondrial permeability transition pore . This disruption in calcium homeostasis leads to various cellular effects, including apoptosis and inhibition of bacterial growth .
Comparison with Similar Compounds
Enniatin A1 is part of the enniatin family, which includes other compounds such as enniatin A, enniatin B, and enniatin B1. These compounds share a similar cyclohexadepsipeptide structure but differ in their specific amino acid and hydroxy acid residues . Enniatin A1 is unique due to its potent bactericidal activity against Mycobacterium tuberculosis and its specific effects on calcium homeostasis .
Similar compounds include:
Enniatin A: Known for its antifungal and insecticidal properties.
Enniatin B: Exhibits cytotoxic effects and is studied for its potential use in cancer therapy.
Enniatin B1: Similar to enniatin B, with additional effects on calcium flux through alternative pathways.
Enniatin A1 stands out due to its specific antibacterial activity and unique mechanism of action involving calcium homeostasis disruption .
Properties
Molecular Formula |
C35H61N3O9 |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3 |
InChI Key |
OWUREPXBPJFMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


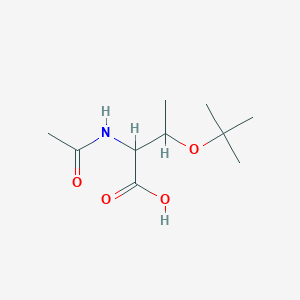
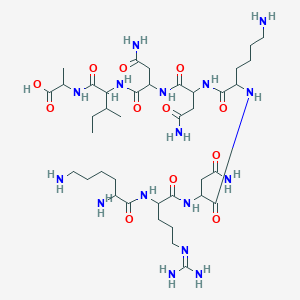

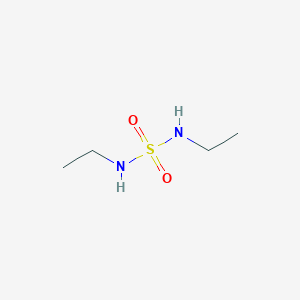
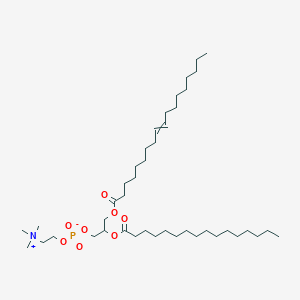
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
